molecular formula C11H15BO3 B1454010 (3-(Cyclopentyloxy)phenyl)boronic acid CAS No. 959850-87-4

(3-(Cyclopentyloxy)phenyl)boronic acid

Cat. No. B1454010
CAS RN: 959850-87-4
M. Wt: 206.05 g/mol
InChI Key: CGJBKPGDQSBMIY-UHFFFAOYSA-N
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Description

“(3-(Cyclopentyloxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H15BO3 . It has a molecular weight of 206.05 . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form reversible covalent bonds with biologically relevant compounds .


Synthesis Analysis

Boronic acids can be synthesized using various methods, including the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds . The synthesis of boronic acids is relatively simple and well-known .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15BO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2 .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, can participate in numerous chemical reactions. They can act as building blocks and synthetic intermediates . They can also form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 83-85 degrees Celsius .

Scientific Research Applications

Sensor Development

Boronic acids have been extensively studied for their role in the development of sensors, particularly for detecting saccharides and alpha-hydroxy acids. For example, the incorporation of boronic acid derivatives into hydrogels has led to the creation of responsive and reversible holographic sensors for compounds like L-lactate, demonstrating the versatility of boronic acids in sensor technology (Sartain, Yang, & Lowe, 2008).

Catalysis

Boronic acids are also pivotal in catalysis, offering a range of applications in organic synthesis. Their catalytic properties have been harnessed in reactions such as the highly enantioselective Aza-Michael additions, showcasing the potential of boronic acids in creating densely functionalized cyclohexanes and enhancing synthetic methodologies (Hashimoto, Gálvez, & Maruoka, 2015).

Material Science

In material science, boronic acids contribute to the development of advanced materials, such as in the optical modulation of carbon nanotube-based systems. Phenyl boronic acids have been used to create responsive materials capable of saccharide recognition, illustrating the integration of boronic acid chemistry in the design of innovative materials (Mu et al., 2012).

Safety and Hazards

While specific safety and hazard information for “(3-(Cyclopentyloxy)phenyl)boronic acid” is not available, general precautions for handling boronic acids should be followed. These include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Boronic acids have been gaining interest in medicinal chemistry, especially after the discovery of the drug bortezomib . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, further studies on boronic acids, including “(3-(Cyclopentyloxy)phenyl)boronic acid”, could lead to the development of new promising drugs .

properties

IUPAC Name

(3-cyclopentyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJBKPGDQSBMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655556
Record name [3-(Cyclopentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959850-87-4
Record name [3-(Cyclopentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-(cyclopentyloxy)phenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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